molecular formula C7H5ClS2 B102121 Phenyl chlorodithioformate CAS No. 16911-89-0

Phenyl chlorodithioformate

Cat. No. B102121
CAS RN: 16911-89-0
M. Wt: 188.7 g/mol
InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl chlorodithioformate (PhSCSCl) is a chlorodithioformate ester where the oxygen atom in a chloroformate ester is replaced by sulfur. It is part of a family of compounds where such substitution can lead to different products, including chlorothioformate and chlorothionoformate esters. Phenyl chlorodithioformate is particularly interesting due to its unique reactivity profile compared to its oxygen-containing counterparts .

Synthesis Analysis

The synthesis of phenyl chlorodithioformate is not directly described in the provided papers. However, it can be inferred that similar to other chlorodithioformates, it could be synthesized through the reaction of appropriate thiols with chloroformates or by the reaction of chlorodithioformic acid with phenol derivatives. The reaction conditions would likely need to be carefully controlled to prevent further reaction or decomposition of the product .

Molecular Structure Analysis

While the molecular structure of phenyl chlorodithioformate is not directly reported, related compounds have been studied. For example, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes have been determined by X-ray analysis, showing a pentacoordination at the tin atom. These structures exhibit a trigonal bipyramidal geometry, which could be somewhat related to the geometry around the sulfur atoms in phenyl chlorodithioformate .

Chemical Reactions Analysis

Phenyl chlorodithioformate reacts via an ionization pathway across a range of solvents. This behavior is in contrast to phenyl chloroformate, which reacts via an addition-elimination pathway. The ionization pathway is favored in aqueous solvents rich in fluoroalcohol. The reactivity of phenyl chlorodithioformate is consistent with the relative stabilities of species with positive charge on the sulfur atom, which is higher than that on oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl chlorodithioformate are not explicitly detailed in the provided papers. However, based on the behavior of similar compounds, it can be assumed that phenyl chlorodithioformate would be sensitive to moisture and may require storage under anhydrous conditions. Its solubility would vary depending on the solvent, with potential solubility in polar aprotic solvents. The compound's reactivity suggests that it could be a useful intermediate in the synthesis of thioketones or in the formation of carbon-sulfur bonds .

Scientific Research Applications

Solvolysis Studies

Phenyl chlorodithioformate has been studied in the context of solvolysis. Kevill, Koyoshi, and D’Souza (2007) found that it exhibits specific rates of solvolysis in various solvents. This research is valuable for understanding the solvolytic reactions of chlorodithioformates and their derivatives (Kevill, Koyoshi, & D’Souza, 2007).

Influence on Solvolytic Reactions

Phenyl chlorodithioformate's influence on the solvolytic reactions of various esters was explored by D’Souza and Kevill (2014). Their study revealed the differences in reaction pathways depending on the substitution of sulfur for oxygen in chloroformate esters (D’Souza & Kevill, 2014).

Reactions with Grignard Reagents

Larsson and Lawesson (1975) investigated the reaction of ethyl and phenyl chlorodithioformate with Grignard reagents. They found that these reactions yield substituted thioketones, providing insights into the reactivity of chlorodithioformates with organomagnesium compounds (Larsson & Lawesson, 1975).

Synthesis of Dithiocarbamates

Norberto et al. (2005) focused on the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates using phenyl chlorodithioformate. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of dithiocarbamates (Norberto et al., 2005).

Kinetic Studies

Castro, Gazitúa, and Santos (2009) performed a kinetic study on the reactions of aryl chlorodithioformates with pyridines and secondary alicyclic amines. Their work offers valuable insights into the reaction mechanisms and kinetics of chlorodithioformates (Castro, Gazitúa, & Santos, 2009).

Safety And Hazards

Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .

Future Directions

Phenyl chlorodithioformate has potential applications in various fields. For instance, it was used to develop an optical signaling probe to detect Pd2+ ions in Pd-containing catalyst and drug candidate . This highlights its potential applications in catalysis, medicine, and environmental science .

properties

IUPAC Name

phenyl chloromethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIHCWFFNGQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343845
Record name Phenyl chlorodithioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl chlorodithioformate

CAS RN

16911-89-0
Record name Phenyl chlorodithioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Chlorodithioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl chlorodithioformate
Reactant of Route 2
Reactant of Route 2
Phenyl chlorodithioformate
Reactant of Route 3
Reactant of Route 3
Phenyl chlorodithioformate
Reactant of Route 4
Reactant of Route 4
Phenyl chlorodithioformate
Reactant of Route 5
Reactant of Route 5
Phenyl chlorodithioformate
Reactant of Route 6
Reactant of Route 6
Phenyl chlorodithioformate

Citations

For This Compound
67
Citations
SK An, JS Yang, JM Cho, K Yang, JP Lee… - Bulletin of the Korean …, 2002 - koreascience.kr
… We are very interest in mechanims in solvolysis of phenyl chlorodithioformate (PhSCSCl; 1) where on replace ment of the oxygen atoms of PhOCOCl with sulfur atoms. Mechanistic …
Number of citations: 16 koreascience.kr
EA Castro, M Gazitua, JG Santos - Journal of Physical Organic …, 2009 - Wiley Online Library
… and dithio chloroformates, respectively) gradually changes the mechanism from addition–elimination, for the chloroformate, to an S N 1 ionization process for phenyl chlorodithioformate.…
Number of citations: 10 onlinelibrary.wiley.com
DS Millan, RH Prager - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… If the thioacylation is carried out with phenyl chlorodithioformate, the thermal rearrangement of the intermediate, to again form the oxazin-6-one and sulfur, is so rapid that the use of the …
Number of citations: 13 pubs.rsc.org
F Berree, Y Malvaut, E Marchand… - The Journal of Organic …, 1993 - ACS Publications
… Similarly, the reactions of p-tolyl chlorothionoformate and phenyl chlorodithioformate with a mixture of benzaldimineand isocyanide afford rapidly the 5-amino-4-phenylthiazolium salts. …
Number of citations: 13 pubs.acs.org
DN Kevill, F Koyoshi, MJ D'Souza - International Journal of Molecular …, 2007 - mdpi.com
… Queen also studied the solvolyses of phenyl chlorodithioformate (Scheme 5) and for solvolysis in 70% acetone [40, 45] concluded that the mechanism was S N 1 in character. Our …
Number of citations: 42 www.mdpi.com
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2014 - mdpi.com
… At the other extreme, phenyl chlorodithioformate (PhSCSCl) reacts across the range by an ionization pathway. The phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate …
Number of citations: 8 www.mdpi.com
DN Kevill, MJ D'Souza - Canadian journal of chemistry, 1999 - cdnsciencepub.com
… Consistent with these results, introduction of the second sulfur within phenyl chlorodithioformate (PhSCSCl) leads to a completion of this shift, such that an extended Grunwald–Winstein …
Number of citations: 50 cdnsciencepub.com
MG Choi, YJ Lee, KM Lee, KY Park, TJ Park, SK Chang - Analyst, 2019 - pubs.rsc.org
… The two resorufin-derived thiocarbonyl compounds RT-1 and RT-2 were prepared by the reaction of resorufin with phenyl chlorodithioformate or phenyl thionochloroformate, …
Number of citations: 17 pubs.rsc.org
F Norberto, MEM Araújo, L Santos, MSP Jaime… - 2005 - Wiley Online Library
… Eight previously unreported phenyl arylsulfonyl-alkyl-dithiocarbamates were synthesized by treatment of arylsulfonamides with phenyl chlorodithioformate in an adaptation of a general …
FCV Larsson, SO Lawesson - Recueil des Travaux Chimiques …, 1975 - Wiley Online Library
… Ethyl and phenyl chlorodithioformate have been reacted at - 2OoC with phenylmagnesium bromide and p-tolylmagnesium bromide to give substituted thioketones 4 in acceptable yields…
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.